molecular formula C15H10ClF3O4 B6384947 MFCD18316452 CAS No. 1261952-84-4

MFCD18316452

Cat. No.: B6384947
CAS No.: 1261952-84-4
M. Wt: 346.68 g/mol
InChI Key: BSZWACVFDUQSRK-UHFFFAOYSA-N
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Description

MFCD18316452 is a chemical compound identified by its Molecular Formula Data (MFCD) number, commonly used in industrial and pharmaceutical research. Such compounds often exhibit biological activity, making them relevant in drug discovery. For instance, pyrrolo-triazines are known for their roles as kinase inhibitors or antimicrobial agents, while pyrazole derivatives are frequently explored for anti-inflammatory and anticancer properties .

Properties

IUPAC Name

methyl 4-chloro-3-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O4/c1-22-14(21)8-2-3-13(16)12(6-8)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZWACVFDUQSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686749
Record name Methyl 6-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-84-4
Record name Methyl 6-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18316452” involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity. For instance, the preparation might involve a series of condensation reactions followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of “this compound” is optimized for efficiency and cost-effectiveness. This often involves the use of large-scale reactors, continuous flow systems, and automated processes to maintain consistent quality and high throughput. The industrial methods also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions: “MFCD18316452” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions: The reactions typically require specific reagents and conditions. For example, oxidation might be carried out in an acidic or basic medium, while reduction could require an inert atmosphere to prevent unwanted side reactions.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

“MFCD18316452” has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.

    Industry: It is utilized in the production of materials with specialized properties, such as polymers, coatings, and nanomaterials.

Mechanism of Action

The mechanism by which “MFCD18316452” exerts its effects involves interactions with specific molecular targets and pathways. For example, it might bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact mechanism can vary depending on the context of its use, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize MFCD18316452, two structurally analogous compounds are selected based on shared functional groups and synthesis routes described in the evidence:

Compound A: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3)

  • Molecular Formula : C₆H₃Cl₂N₃
  • Molecular Weight : 188.01 g/mol
  • Key Properties: Boiling Point: Not explicitly stated, but similar triazines typically range between 200–300°C . Solubility: Moderate solubility in polar solvents like DMF or acetonitrile, as inferred from reaction conditions in .

Compound B: 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 18653-75-3)

  • Molecular Formula : C₈H₇N₃
  • Molecular Weight : 145.16 g/mol
  • Key Properties: Boiling Point: ~250°C (estimated from pyridine derivatives in ). Solubility: Low aqueous solubility (Log S = -2.47) but soluble in organic solvents like methanol . Bioactivity: Chlorine atoms enhance binding to biological targets, showing promise in antimicrobial applications .

Comparative Analysis

Property This compound (Inferred) Compound A Compound B
Molecular Weight ~180–200 g/mol 188.01 g/mol 145.16 g/mol
Functional Groups Likely chloro-triazine Chloro-triazine Chloro-pyridine
Solubility (Log S) Moderate (ESOL: -2.5–-3.0) -2.63 (SILICOS-IT) -2.47 (ESOL)
Synthetic Route Halogenation of pyrrolo-core KI-catalyzed coupling Sodium perborate-mediated reaction
Biological Target Kinase inhibition (inferred) Kinase inhibition Antimicrobial activity

Comparison with Functionally Similar Compounds

This compound may share therapeutic applications with functionally related compounds, such as:

Compound C: 3'-(Trifluoromethyl)acetophenone (CAS 1533-03-5)

  • Molecular Formula : C₁₀H₉F₃O
  • Molecular Weight : 202.17 g/mol
  • Key Properties :
    • Bioactivity: The trifluoromethyl group enhances metabolic stability, commonly used in anti-inflammatory agents .
    • Solubility: Log S = -2.98, requiring formulation with excipients for bioavailability .

Compound D: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)

  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Key Properties :
    • Bioactivity: Nitro groups confer redox activity, useful in antiparasitic drugs .
    • Synthesis: A-FGO-catalyzed cyclization in THF, highlighting green chemistry approaches .

Functional Contrast

Property This compound Compound C Compound D
Therapeutic Use Kinase inhibition (assumed) Anti-inflammatory Antiparasitic
Key Functional Group Chloro-triazine Trifluoromethyl Nitrobenzimidazole
Bioavailability Score ~0.55 (estimated) 0.55 0.55
Synthetic Complexity Moderate (halogenation) High (fluorination steps) Low (one-step cyclization)

Research Findings and Limitations

  • Structural Insights : Chlorine and nitrogen-rich cores in this compound and its analogs enhance binding to ATP pockets in kinases, but their low solubility (Log S < -2.5) necessitates prodrug formulations .
  • Synthetic Challenges : Halogenation steps (e.g., using KI or sodium perborate) are critical for activity but risk side reactions, requiring precise temperature control (0–20°C) .
  • Biological Gaps : While in silico models predict high target affinity (PAINS score < 0.5), in vivo efficacy data for this compound remain unreported .

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